molecular formula C15H12Cl3NO2 B11942724 N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 326873-85-2

N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11942724
CAS No.: 326873-85-2
M. Wt: 344.6 g/mol
InChI Key: GSTHXYJETNNSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,4,6-trichlorophenol with benzylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The trichlorophenoxy group may play a role in binding to specific proteins, while the benzyl and acetamide groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the trichlorophenoxy group contributes to its reactivity and potential biological activity .

Properties

CAS No.

326873-85-2

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c16-11-6-12(17)15(13(18)7-11)21-9-14(20)19-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)

InChI Key

GSTHXYJETNNSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.